

# Physical properties of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

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## Compound of Interest

	2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
Compound Name:	
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An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid (CAS No. 874289-58-4). As a fluorinated phenylboronic acid derivative, this compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in cross-coupling reactions. Understanding its physical characteristics—such as melting point, solubility, and acidity (pKa)—is paramount for its effective storage, handling, and application in synthetic protocols and drug design. This document synthesizes available data with field-proven experimental methodologies, offering both a reference for known properties and a practical guide for their empirical validation.

## Compound Identification and Structure

2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid is a bifunctional organic compound featuring a boronic acid group, a fluorine atom, and a methoxycarbamoyl substituent on a benzene ring. The strategic placement of these groups, particularly the electron-withdrawing fluorine and

carbamoyl moieties, significantly influences the reactivity of the boronic acid, making it a versatile reagent in Suzuki-Miyaura coupling and other transition-metal-catalyzed reactions.

The specific isomer discussed in this guide is identified by the Chemical Abstracts Service (CAS) number 874289-58-4.<sup>[1]</sup> It is crucial to distinguish this compound from its close analogue, 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS 874289-40-4), which possesses different physical properties due to the structural variation in the carbamoyl group.<sup>[2][3][4][5]</sup>

Figure 1: Chemical Structure of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid.

## Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound. While some data is empirically reported, other values are computationally predicted and should be confirmed experimentally for critical applications.

Property	Value / Description	Source(s)
CAS Number	874289-58-4	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BFNO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	212.97 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid (Expected)	General property
Melting Point	122-124 °C	<a href="#">[2]</a>
Boiling Point	Data not available; likely decomposes.	N/A
Density (Predicted)	1.36 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa	Not experimentally determined; estimated to be lower than phenylboronic acid (pKa ≈ 8.8) <a href="#">[8]</a> <a href="#">[9]</a> due to electron-withdrawing groups.	
Solubility	Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols (Expected).	General property
LogP (Predicted)	-0.81240	<a href="#">[2]</a>

## Detailed Analysis of Physical Properties

### Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical constant used to assess its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities. For 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid, a melting point of 122-124 °C has been reported by a commercial supplier.[\[2\]](#)

Causality Behind Experimental Choices: The determination of a melting point requires a slow heating rate (approx. 1-2 °C/min) near the expected melting temperature to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[10] A preliminary, rapid heating can be used to find an approximate range, followed by a slower, more precise measurement.

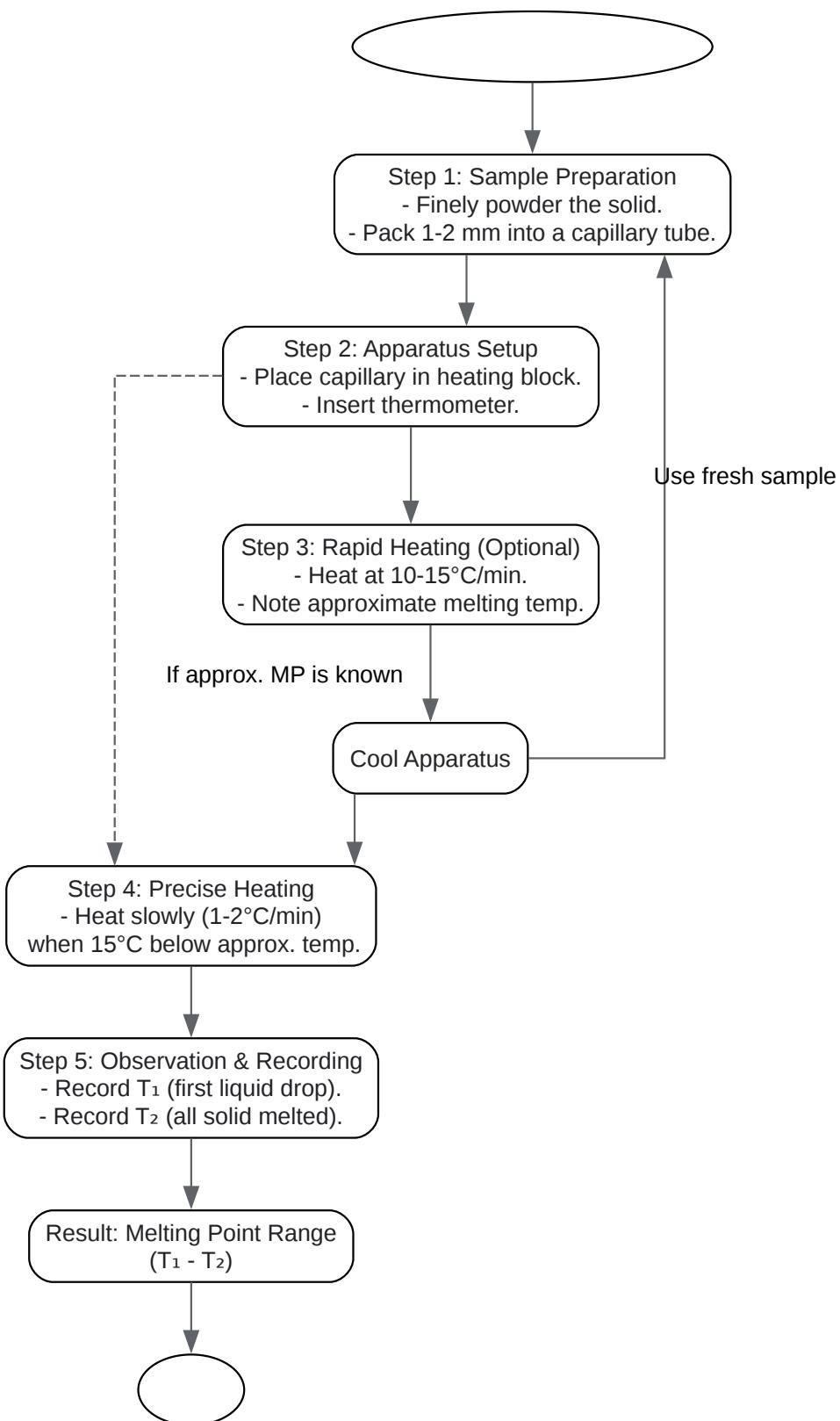
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Figure 2: Standard workflow for melting point determination.

### Protocol 3.1: Experimental Determination of Melting Point

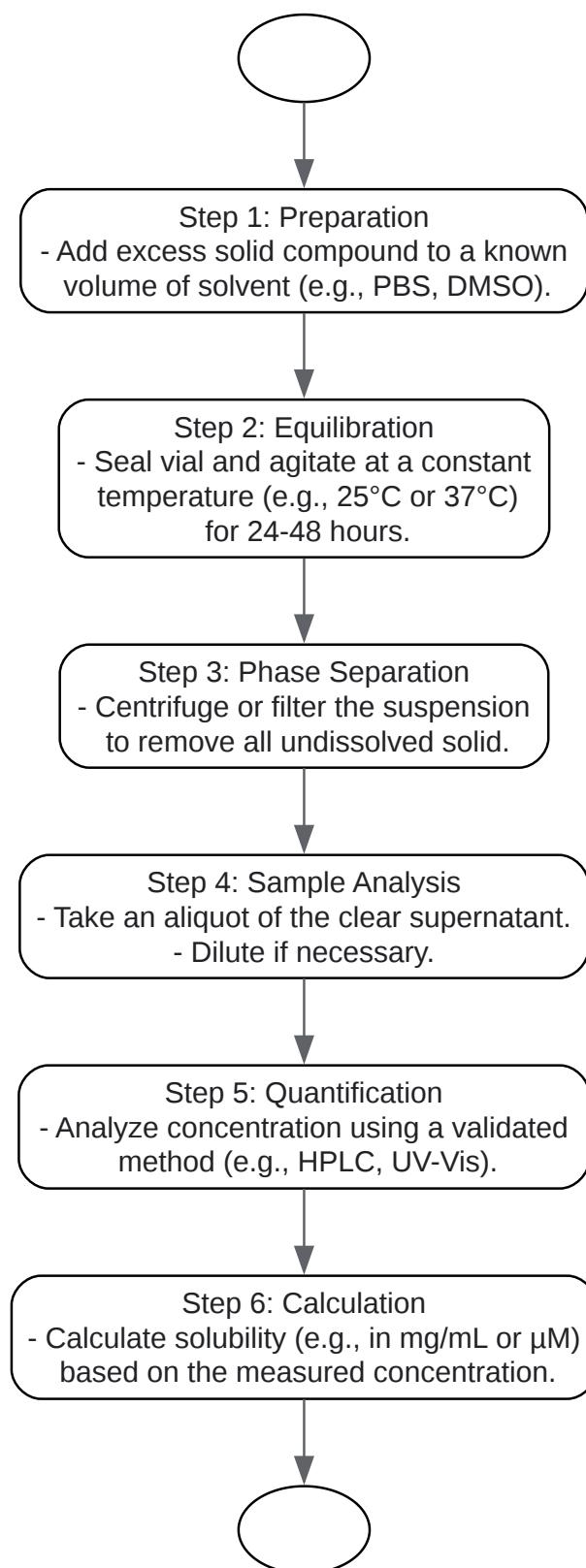
- **Sample Preparation:** Place a small amount of the compound on a clean, dry surface and crush it into a fine powder. Tap the open end of a capillary tube into the powder to collect a small sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[11][12]
- **Apparatus Setup:** Place the packed capillary tube into the heating block of a melting point apparatus.[13]
- **Heating:** Begin heating the block. If the approximate melting point is unknown, a rapid heating rate (10-15 °C/min) can be used for an initial determination.[10] For an accurate measurement, heat slowly at a rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the last crystal melts ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ .[10]
- **Validation:** For trustworthy results, the measurement should be repeated at least twice with fresh samples, yielding consistent values.

## Solubility Profile

Solubility is a fundamental property that dictates how a compound will behave in reaction mixtures, biological assays, and formulation studies. Phenylboronic acids are generally sparingly soluble in water but exhibit better solubility in polar organic solvents. The presence of a polar carbamoyl group and the potential for hydrogen bonding with the boronic acid moiety and the fluorine atom suggests that 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid will be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. Its predicted LogP of -0.81240 indicates a hydrophilic character, suggesting some degree of aqueous solubility.[2]

**Causality Behind Experimental Choices:** The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[14] It ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate measure of a compound's intrinsic solubility in a given medium. The choice of

analysis method (e.g., HPLC, LC-MS) must be validated for linearity, accuracy, and precision to ensure the trustworthiness of the final concentration measurement.[15]



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Figure 3: Workflow for equilibrium solubility determination.

#### Protocol 3.2: Equilibrium Solubility Determination (Shake-Flask Method)

- Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO). The presence of visible solid material throughout the experiment is essential.[14][15]
- Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[14]
- Phase Separation: After incubation, remove the vials and allow them to stand briefly. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.[15]
- Quantification: Accurately dilute a known volume of the clear filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.[15]
- Calculation: Determine the solubility from the measured concentration, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[14]

## Acidity (pKa)

Phenylboronic acids are Lewis acids, not Brønsted acids. They accept a hydroxide ion ( $\text{OH}^-$ ) from water to form a tetrahedral boronate species, releasing a proton ( $\text{H}^+$ ) into the solution.[9] This equilibrium determines their apparent pKa. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[9] The presence of electron-withdrawing groups on the phenyl ring stabilizes the resulting negative charge on the boronate anion, thereby increasing the acidity and lowering the pKa.[8] In the target molecule, both the fluorine atom and the methoxycarbamoyl group are electron-withdrawing, and thus its pKa is expected to be significantly lower than 8.8.

This enhanced acidity can be beneficial for applications like saccharide sensing or forming stable complexes at physiological pH.[\[16\]](#)

**Causality Behind Experimental Choices:** Potentiometric titration is a highly precise and direct method for pKa determination.[\[17\]](#) It involves monitoring the pH of a solution as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at which half of the acid has been converted to its conjugate base. This point is identified from the titration curve. The use of carbonate-free water and base is critical to avoid interference from atmospheric CO<sub>2</sub>.[\[17\]](#)

#### Protocol 3.3: pKa Determination by Potentiometric Titration

- **Solution Preparation:** Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.[\[17\]](#)
- **Apparatus Setup:** Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a stirrer.
- **Titration:** Under a gentle stream of nitrogen to exclude CO<sub>2</sub>, add small, precise increments of a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point. The experiment should be repeated to ensure accuracy.[\[17\]](#)

## Predicted Spectral Properties

While experimental spectra are the definitive source of information, the structure of the compound allows for the prediction of key features.

- $^1\text{H}$  NMR: Aromatic protons will appear as complex multiplets in the aromatic region ( $\delta$  7.0-8.5 ppm). The N-H proton of the carbamoyl group would likely be a broad singlet, and the methoxy ( $\text{O-CH}_3$ ) protons would be a sharp singlet around  $\delta$  3.5-4.0 ppm. The  $\text{B(OH)}_2$  protons are often broad and may exchange with solvent, sometimes not being observed.
- $^{13}\text{C}$  NMR: The spectrum will show eight distinct carbon signals. The carbon attached to the boron (C-B) will appear around  $\delta$  130-140 ppm, while the carbon attached to fluorine (C-F) will show a large coupling constant ( $^1\text{JCF} \approx 240\text{-}260$  Hz).[18][19] The carbonyl carbon (C=O) will be downfield ( $\delta > 160$  ppm).
- $^{19}\text{F}$  NMR: A single resonance will be observed, with its chemical shift influenced by the electronic environment. Long-range couplings to aromatic protons are expected.[18]
- $^{11}\text{B}$  NMR: A broad signal characteristic of a trigonal boronic acid is expected, typically in the range of  $\delta$  28-32 ppm.[18]
- IR Spectroscopy: Key vibrational bands will include a broad O-H stretch from the boronic acid group ( $\sim 3200\text{-}3500\text{ cm}^{-1}$ ), a C=O stretch from the amide ( $\sim 1650\text{-}1680\text{ cm}^{-1}$ ), and C-F and B-O stretches in the fingerprint region.[20]

## Safety, Handling, and Storage

Based on the Safety Data Sheet (SDS) for 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid, the compound presents the following hazards and requires specific handling procedures.

[1]

- Hazard Identification:
  - Causes skin irritation (H315).
  - Causes serious eye irritation (H319).
  - May cause respiratory irritation (H335).
- Recommended Personal Protective Equipment (PPE):
  - Eye/Face Protection: Chemical safety goggles or a face shield.[1]

- Hand Protection: Compatible chemical-resistant gloves.[[1](#)]
- Skin and Body Protection: A lab coat and suitable protective clothing.[[1](#)]
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a suitable particulate respirator may be necessary.[[1](#)]
- First Aid Measures:
  - After Inhalation: Remove person to fresh air.
  - After Skin Contact: Wash with plenty of soap and water.
  - After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[[1](#)]
  - After Ingestion: Rinse mouth. Do NOT induce vomiting.[[1](#)]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration is often recommended for boronic acids.

## Conclusion

2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid is a specialized chemical reagent with distinct physical properties that are crucial for its successful application. Its melting point of 122-124 °C serves as a reliable indicator of its identity and purity. The compound's predicted hydrophilicity and expected solubility in polar organic solvents guide its use in reaction setups and biological media. Furthermore, its enhanced Lewis acidity, a direct consequence of its fluorine and carbamoyl substituents, is a key determinant of its reactivity and binding characteristics. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can confidently verify these properties, ensuring the integrity and reproducibility of their scientific endeavors.

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